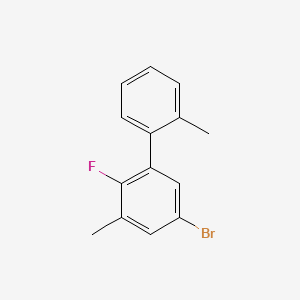
5-Bromo-2-fluoro-2',3-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure, along with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding biphenyl derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoro-1,3-dimethylbenzene
- 2-Bromo-3’,5’-dimethyl-1,1’-biphenyl
- 2-Fluoro-3’,5’-dimethyl-1,1’-biphenyl
Uniqueness
5-Bromo-2-fluoro-2’,3-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly affect its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired .
Properties
Molecular Formula |
C14H12BrF |
|---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1-methyl-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H12BrF/c1-9-5-3-4-6-12(9)13-8-11(15)7-10(2)14(13)16/h3-8H,1-2H3 |
InChI Key |
CFLNOLPIJKYFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=CC(=C2)Br)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















